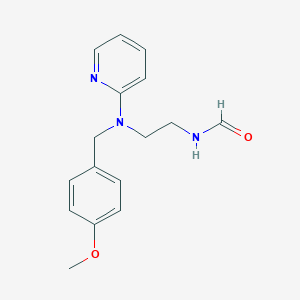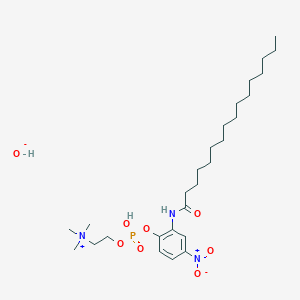
6-Amidino-2-naphthol hydrochloride
Overview
Description
6-Amidino-2-naphthol hydrochloride is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . It is a hydrochloride salt preparation of 6-Amidino-2-naphthol, a major metabolite of the serine-protease inhibitor Nafamostat mesylate . This compound is known for its potent inhibitory effects on serine proteases, including pancreatic trypsin and chymotrypsin .
Mechanism of Action
Target of Action
6-Amidino-2-naphthol Hydrochloride is a major metabolite of the serine-protease inhibitor Nafamostat Mesylate . The primary targets of this compound are serine proteases, a group of enzymes that play crucial roles in various biological processes such as digestion, immune response, blood clotting, and cell division .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It’s described to be a catalytically inert species, demonstrating no effect upon prostasin secretion in m-1 cells and in rats which nafamostat was shown to inhibit .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of Nafamostat Mesylate, a serine-protease inhibitor This suggests that 6-Amidino-2-naphthol hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Given its role as a metabolite of Nafamostat Mesylate, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Nafamostat Mesylate, the parent compound of this compound, inhibits various serine proteases . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nafamostat Mesylate, the parent compound, is known to inhibit various serine proteases , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
The synthesis of 6-Amidino-2-naphthol hydrochloride involves several steps. One method starts with 6-hydroxy-2-naphthaldehyde as the raw material. Dimethyl sulfoxide is used as the reaction solvent, and hydroxylamine hydrochloride is subjected to an addition-elimination reaction to obtain 6-cyano-2-naphthol. This intermediate undergoes a Pinner reaction in a hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. Ammonia gas is then introduced to carry out an aminolysis reaction, resulting in 6-Amidino-2-naphthol . This compound is then converted into its hydrochloride salt form .
Chemical Reactions Analysis
6-Amidino-2-naphthol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
6-Amidino-2-naphthol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is used in the production of Nafamostat mesylate and other related compounds.
Comparison with Similar Compounds
6-Amidino-2-naphthol hydrochloride is unique due to its specific inhibitory effects on serine proteases. Similar compounds include:
Nafamostat mesylate: A broad-spectrum serine protease inhibitor used in the treatment of inflammatory-related diseases.
Camostat mesylate: Another serine protease inhibitor used for similar medical applications.
These compounds share similar inhibitory mechanisms but differ in their specific applications and molecular structures.
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWZRPUJAXDYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496244 | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-10-5 | |
| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)






